BAK2-66

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BAK2-66 is a selective dopamine D3 receptor antagonist.

Wissenschaftliche Forschungsanwendungen

Regulation of Endoplasmic Reticulum Calcium and Apoptosis

BAK2-66 plays a critical role in apoptosis by influencing mitochondrial dysfunction and calcium regulation in the endoplasmic reticulum (ER). Mouse embryonic fibroblasts deficient in BAX and BAK exhibited reduced ER calcium concentrations, affecting mitochondrial calcium uptake after ER calcium release. The presence of mitochondrial BAX or BAK is crucial for apoptosis in response to various stimuli, highlighting their dual role in ER and mitochondria as a gateway for selected apoptotic signals (Scorrano et al., 2003).

Impact on Eye Health and Treatment Safety

The compound BAK (Benzalkonium Chloride), closely related to BAK2-66, is extensively used as a preservative in eye drops. However, studies have raised concerns about its safety, demonstrating its ability to penetrate the eyes, even in healthy conditions. BAK presence was detected not only on the ocular surface but also in deeper structures crucial to eye health. The compound's presence was associated with increased inflammatory cell infiltration and Müller glial cell activation, indicating its potential toxic effects (Brignole-Baudouin et al., 2012).

Mitochondrial Dysfunction and Ocular Toxicity

BAK has been linked to mitochondrial dysfunction and is believed to be the underlying cause of its ocular toxicity. Studies have shown that BAK inhibits mitochondrial ATP and oxygen consumption by targeting mitochondrial complex I. At pharmacological concentrations, BAK significantly inhibits mitochondrial function and induces apoptosis in human-derived trabecular meshwork cells. This suggests the importance of prescribing BAK-containing eye drops with caution, especially for patients with mitochondrial deficiency (Datta et al., 2017).

Role in Neuronal Excitability and Cell Death

BAK, a pro-apoptotic BCL-2 family protein, has shown to have a versatile role in neuronal injury models. Its function, whether pro-death or anti-death, varies based on the type of neuron, the specific death stimulus, and the stage of postnatal development. BAK not only influences cell death but also alters neuronal excitability, suggesting its potential role in regulating synaptic activity (Fannjiang et al., 2003).

Modulation of Preservative Toxicity

Research has shown that high molecular weight hyaluronan (HA) can significantly decrease apoptosis and oxidative stress induced by BAK. This suggests that HA, particularly of higher molecular weights, might serve as an effective protective agent against BAK-induced toxicity, emphasizing the importance of its inclusion in pharmaceutical products containing BAK (Pauloin et al., 2008).

Eigenschaften

CAS-Nummer |

1301178-83-5 |

|---|---|

Produktname |

BAK2-66 |

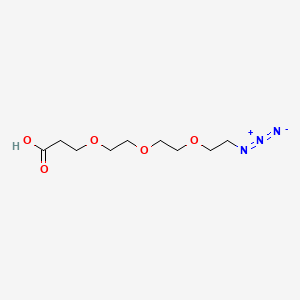

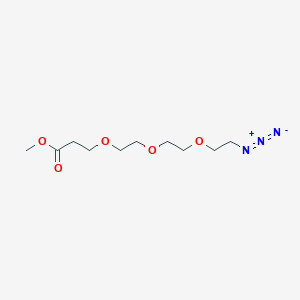

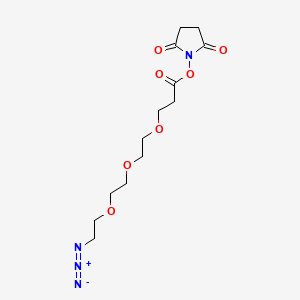

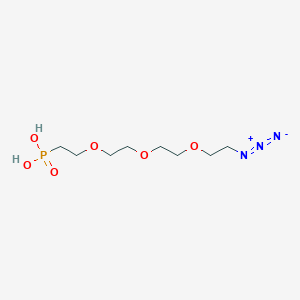

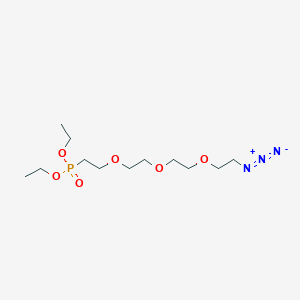

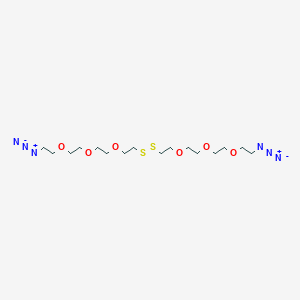

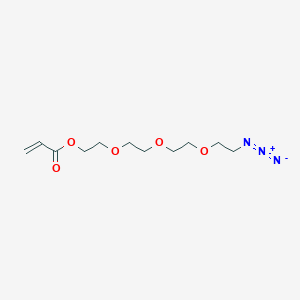

Molekularformel |

C23H24Cl2FN3O2 |

Molekulargewicht |

464.36 |

IUPAC-Name |

N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide |

InChI |

InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30) |

InChI-Schlüssel |

LRBUVURCWWAQQT-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=CC=CC=C2O1)NCCC(F)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BAK2-66; BAK2 66; BAK266; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.